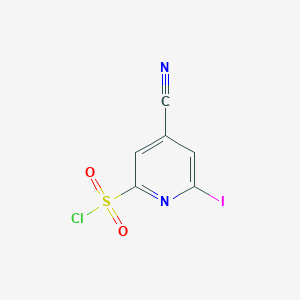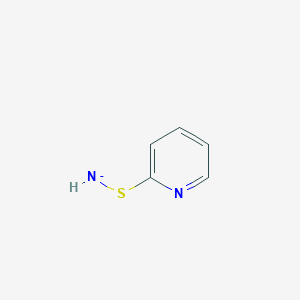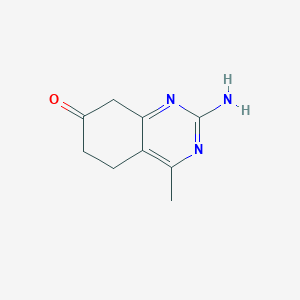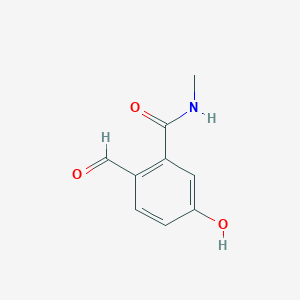
Triptycene-derived bisparaphenylene-34-crown-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triptycene-derived bisparaphenylene-34-crown-10 is a novel compound that has garnered significant interest in the field of chemistry due to its unique structural and functional properties. This compound is characterized by its ability to form stable complexes with various guest molecules, making it a valuable tool in supramolecular chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triptycene-derived bisparaphenylene-34-crown-10 involves multiple steps, starting with the preparation of the triptycene coreThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Triptycene-derived bisparaphenylene-34-crown-10 undergoes various chemical reactions, including complexation, oxidation, and reduction. The compound is known to form stable 1:1 complexes with guest molecules such as paraquat and cyclobis(paraquat-p-phenylene) through charge transfer interactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of this compound are typically the stable complexes with guest molecules. These complexes are characterized by their unique structural and electronic properties, which are of interest in various scientific applications .
Applications De Recherche Scientifique
Triptycene-derived bisparaphenylene-34-crown-10 has a wide range of scientific research applications. In chemistry, it is used as a host molecule in supramolecular chemistry to study host-guest interactions. In biology, the compound’s ability to form stable complexes with biologically relevant molecules makes it a potential tool for drug delivery and molecular recognition studies. In medicine, the compound’s unique properties are being explored for use in diagnostic imaging and therapeutic applications. In industry, this compound is used in the development of advanced materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of triptycene-derived bisparaphenylene-34-crown-10 involves the formation of stable complexes with guest molecules through charge transfer interactions. The molecular targets and pathways involved in these interactions are primarily related to the electronic properties of the bipyridinium ring and the crown ether moieties. These interactions result in the stabilization of the guest molecules within the host framework, leading to unique structural and functional properties .
Comparaison Avec Des Composés Similaires
Triptycene-derived bisparaphenylene-34-crown-10 is unique compared to other similar compounds due to its ability to form stable complexes with a wide range of guest molecules. Similar compounds include other crown ethers and triptycene derivatives, but they often lack the same level of stability and versatility in complex formation. The unique combination of the triptycene core and the crown ether moieties in this compound provides it with distinct advantages in supramolecular chemistry and related fields .
Propriétés
Formule moléculaire |
C56H56O10 |
|---|---|
Poids moléculaire |
889.0 g/mol |
Nom IUPAC |
4,7,10,13,16,29,32,35,38,41-decaoxaundecacyclo[42.6.6.619,26.23,42.217,28.02,43.018,27.020,25.045,50.051,56.061,66]hexahexaconta-2,17,20,22,24,27,42,45,47,49,51,53,55,57,59,61,63,65-octadecaene |
InChI |
InChI=1S/C56H56O10/c1-2-10-38-37(9-1)49-39-11-3-4-12-40(39)50(38)54-46-18-17-45(53(49)54)63-33-29-59-25-21-57-23-27-61-31-35-65-47-19-20-48(66-36-32-62-28-24-58-22-26-60-30-34-64-46)56-52-43-15-7-5-13-41(43)51(55(47)56)42-14-6-8-16-44(42)52/h1-20,49-52H,21-36H2 |
Clé InChI |
KHEZBNSZLCNPEB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC2=C3C4C5=CC=CC=C5C(C3=C(C=C2)OCCOCCOCCOCCOC6=C7C8C9=CC=CC=C9C(C7=C(C=C6)OCCOCCO1)C1=CC=CC=C81)C1=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)









